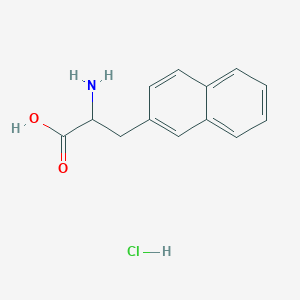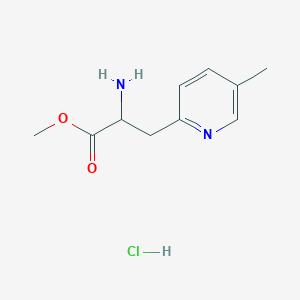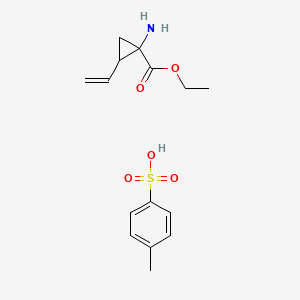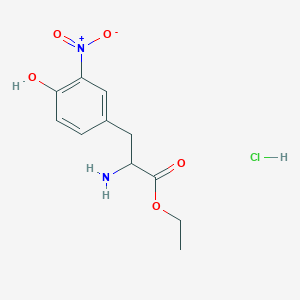
2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate naphthalene derivative.
Amination: The naphthalene derivative undergoes amination to introduce the amino group.
Coupling Reaction: The aminated naphthalene is then coupled with a propanoic acid derivative under specific conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Naphthoquinone derivatives.
Reduction Products: Dihydronaphthalene derivatives.
Substitution Products: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific biological context, but it may involve signaling pathways related to cell growth, differentiation, or apoptosis.
Comparaison Avec Des Composés Similaires
2-Amino-3-(naphthalen-1-yl)propanoic acid: A similar compound with the naphthalene ring attached at a different position.
2-Amino-3-(4-nitrophenyl)propanoic acid: A derivative with a nitrophenyl group instead of a naphthalene ring.
Uniqueness: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C13H14ClNO2 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9;/h1-7,12H,8,14H2,(H,15,16);1H |
Clé InChI |
QXEYSNIVQNSZGX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclohexyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B13385475.png)
![(2R)-2-[(4-chlorophenyl)sulfonyl-[[2-fluoro-4-(1,2,4-oxadiazol-3-yl)phenyl]methyl]amino]-5,5,5-trifluoropentanamide](/img/structure/B13385477.png)
![5-tert-butyl-1'-methylspiro[1,3-dihydroindene-2,5'-imidazolidine]-2',4'-dione;7-tert-butyl-1'-methylspiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrazino[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrido[2,3-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,4'-1H-pyrimido[4,5-d][1,3]oxazine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-pyrrolidine]-2',5'-dione;5-tert-butylspiro[1,3-dihydroindene-2,7'-5H-pyrrolo[2,3-b]pyrazine]-6'-one;5-tert-butylspiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-2'-one;5-tert-butylspiro[1,3-dihydroindene-2,5'-7H-pyrrolo[2,3-d]pyrimidine]-6'-one](/img/structure/B13385481.png)
![Phenol, 2-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-3-methoxy-5-pentyl-](/img/structure/B13385488.png)

![3,12-Dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B13385517.png)

![1-(1-(4-(benzofuran-2-yl)pyrimidin-2-yl)piperidin-3-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13385525.png)
![(R)-N-[3-[5-(2-Cyclopropyl-5-pyrimidinyl)-7-azaindole-3-carbonyl]-2,4-difluorophenyl]-3-fluoropyrrolidine-1-sulfonamide](/img/structure/B13385526.png)
![(1S)-1-[5-(trifluoromethyl)pyridin-2-yl]ethanamine;dihydrochloride](/img/structure/B13385530.png)
![2-[(2,4-dimethylpyrimidin-5-yl)oxymethyl]-2-(3-fluorophenyl)-N-(5-fluoropyridin-2-yl)cyclopropane-1-carboxamide](/img/structure/B13385533.png)

![Methyl 3-[1-(4-fluorophenyl)-2-oxidanylidene-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate](/img/structure/B13385543.png)

